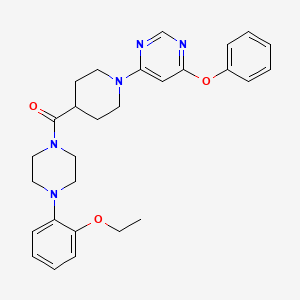

![molecular formula C14H15Cl2NO4 B2553104 Diethyl 2-[(3,5-dichloroanilino)methylene]malonate CAS No. 93514-78-4](/img/structure/B2553104.png)

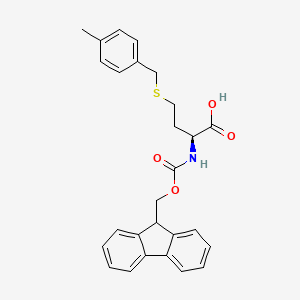

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate is a compound that is structurally related to various diethyl malonate derivatives which have been studied for their chemical properties and potential applications in organic synthesis. While the specific compound is not directly discussed in the provided papers, the related compounds provide a context for understanding its potential characteristics and uses.

Synthesis Analysis

The synthesis of related compounds, such as diethyl 2-(2-chloronicotinoyl)malonate, involves the use of readily available starting materials and aims to create intermediates for small molecule anticancer drugs. The synthesis process is optimized for efficiency, as seen in the study where a total yield of 83.3% was achieved . This suggests that similar methods could potentially be applied to synthesize the compound , with an emphasis on optimizing the reaction conditions for high yield and purity.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex, as demonstrated by the study of penta-2,4-dien-1-ones, where the dienone products adopt nonplanar geometries . X-ray diffraction analysis is often used to confirm the structures of such compounds. This indicates that for a comprehensive understanding of the molecular structure of Diethyl 2-[(3,5-dichloroanilino)methylene]malonate, similar analytical techniques would be necessary.

Chemical Reactions Analysis

Diethyl malonate derivatives can undergo various chemical reactions. For instance, the C-alkylation of nitroso chlorides with diethyl malonate results in the formation of α-substituted oximes with yields ranging from 20 to 90% . This demonstrates the reactivity of diethyl malonate derivatives in nucleophilic addition reactions, which could be relevant for the compound when considering its potential reactivity and applications in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives can be influenced by factors such as hydrogen bonding and regioisomerism. For example, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit different types of hydrogen bonding and molecular packing based on the position of the hydroxy group . Additionally, the excess molar enthalpies of diethyl malonate with various solvents have been measured, showing that these values increase with temperature . These studies suggest that the physical and chemical properties of Diethyl 2-[(3,5-dichloroanilino)methylene]malonate would also be influenced by its molecular structure and the nature of its interactions with other molecules.

Applications De Recherche Scientifique

Hydrogen Bonding and Supramolecular Architecture

Research by Ilangovan, Venkatesan, and Ganesh Kumar (2013) explored the crystal structures of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, highlighting the impact of regioisomerism on hydrogen bonding and molecular packing. These findings provide foundational knowledge on how modifications in the structure, such as chloro substitution, could influence the supramolecular architecture of related compounds (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).

Synthesis Methodology

Valle et al. (2018) demonstrated a rapid, room-temperature liquid-phase synthesis method for diethyl 2-((4-nitroanilino)methylene)malonate, which serves as a precursor for the synthesis of biologically active quinoline derivatives. This research outlines a potential pathway for synthesizing related compounds efficiently and could inform methods for handling diethyl 2-[(3,5-dichloroanilino)methylene]malonate (Valle et al., 2018).

Supramolecular Assembly Formation

Shaik, Angira, and Thiruvenkatam (2019) provided insights into the supramolecular assembly of diethyl aryl amino methylene malonate (DAM) derivatives. Their research, focusing on non-covalent interactions, could be relevant to understanding the assembly and interaction of diethyl 2-[(3,5-dichloroanilino)methylene]malonate in various conditions (Shaik, Angira, & Thiruvenkatam, 2019).

Polymer Matrix Interactions

The study by Yuan et al. (1989) on diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix, which observed exciplex formation, sheds light on potential applications of related diethyl malonate compounds in material sciences, especially concerning their behavior in solid matrices and the potential for photophysical interactions (Yuan et al., 1989).

Propriétés

IUPAC Name |

diethyl 2-[(3,5-dichloroanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLMHLRMNPZIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

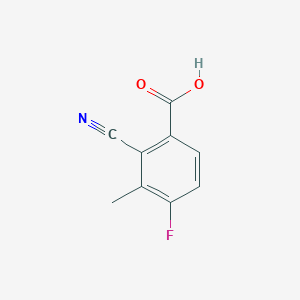

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

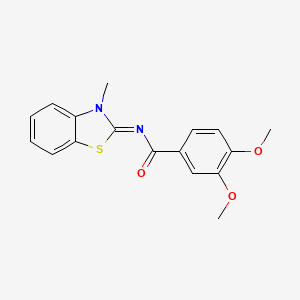

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)

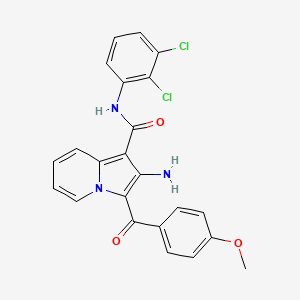

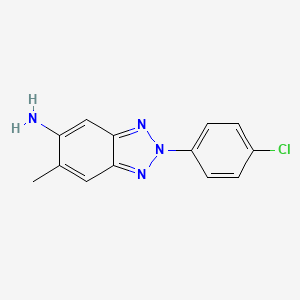

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)

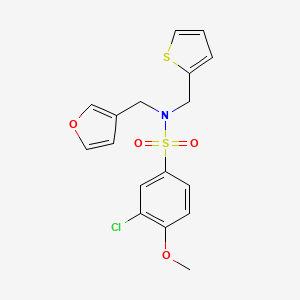

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2553042.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)